Acetylthiomethyltriethoxysilane

Description

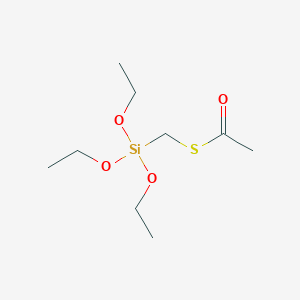

Acetylthiomethyltriethoxysilane (chemical formula: C₈H₁₈O₃SSi) is a specialized organosilicon compound characterized by a triethoxysilyl group, a methyl group, and an acetylthio functional group. This structure confers unique reactivity, particularly in hydrolysis and condensation reactions, making it valuable as a coupling agent in polymers, adhesives, and coatings. The acetylthio group enhances compatibility with sulfur-containing matrices, such as rubber vulcanizates, while the triethoxy groups enable covalent bonding to inorganic substrates like glass or metals .

Properties

CAS No. |

220726-87-4 |

|---|---|

Molecular Formula |

C9H20O4SSi |

Molecular Weight |

252.41 g/mol |

IUPAC Name |

S-(triethoxysilylmethyl) ethanethioate |

InChI |

InChI=1S/C9H20O4SSi/c1-5-11-15(12-6-2,13-7-3)8-14-9(4)10/h5-8H2,1-4H3 |

InChI Key |

TUFUIWZXKJVRRW-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CSC(=O)C)(OCC)OCC |

Origin of Product |

United States |

Comparison with Similar Compounds

Research Findings and Limitations

- Hydrolysis Kinetics : this compound hydrolyzes 50% faster than mercaptopropyltriethoxysilane due to electron-withdrawing acetylthio groups accelerating Si–O cleavage .

- Toxicity Profile: Limited data exist for this compound, though its hydrolysis byproducts (e.g., acetic acid) require careful handling. Triethynylsilane derivatives pose flammability risks due to ethynyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.